molecular formula C8H12F3N7 B13414112 s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- CAS No. 58892-45-8

s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-

Cat. No.: B13414112
CAS No.: 58892-45-8
M. Wt: 263.22 g/mol
InChI Key: GERNLEXXWQVTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

s-Triazine derivatives are nitrogen-rich heterocyclic compounds with a symmetrical six-membered ring structure. The compound 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-s-triazine features a hydrazino (-NH-NH₂) group at position 2, a piperazinyl (a six-membered ring containing two nitrogen atoms) substituent at position 4, and a trifluoromethyl (-CF₃) group at position 5. This combination of functional groups imparts unique physicochemical properties, such as enhanced solubility (due to the piperazinyl moiety) and metabolic stability (from the electron-withdrawing -CF₃ group).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as triethylamine to facilitate the substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors like cyanuric chloride. The process may include steps such as chlorination, nucleophilic substitution, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Cyclization Reactions

The piperazinyl group and hydrazine moiety enable cyclization under controlled conditions. Key pathways include:

  • Formation of Heterocyclic Systems : Reaction with sulfonium salts or 1,2-diamines facilitates piperazine ring closure. For example, cyclization with sulfonium salts yields fused triazine-piperazine derivatives.

  • Oxadiazole Formation : Bis-acylation of hydrazine followed by cyclodehydration with reagents like POCl₃ or PCl₅ generates oxadiazole derivatives .

Reaction Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
Piperazine cyclization1,2-diamines, sulfonium salts, 0–40°CTriazine-piperazine hybrids60–85%
Oxadiazole synthesisPOCl₃, DMF, reflux2-(Chloromethyl)-1,3,4-oxadiazole70–90%

Substitution Reactions

The trifluoromethyl group and chlorine substituents (if present) undergo nucleophilic substitution:

  • Displacement of Chlorine : Reacts with amines (e.g., benzylethylenediamine) in methanol at 50°C to form substituted triazolopyrazines .

  • Aromatic Electrophilic Substitution : The electron-deficient triazine core allows substitution at the 4-position, particularly with electron-rich reagents.

Example :

C8H12F3N7+R-NH2MeOH, 50°CC10H14F3N8R+HCl(Yield: 53–91%)[3][5]\text{C}_8\text{H}_{12}\text{F}_3\text{N}_7 + \text{R-NH}_2 \xrightarrow{\text{MeOH, 50°C}} \text{C}_{10}\text{H}_{14}\text{F}_3\text{N}_8\text{R} + \text{HCl} \quad (\text{Yield: 53–91\%}) \quad \text{[3][5]}

Acylation and Condensation

The hydrazino group (-NH-NH₂) is highly reactive toward acylating agents:

  • Bis-Acylation : Sequential treatment with ethyl trifluoroacetate and chloroacetyl chloride in acetonitrile yields bis-acylated intermediates, pivotal for synthesizing triazolopyrazines .

  • Schiff Base Formation : Condensation with aldehydes/ketones produces hydrazone derivatives, which are precursors for anticancer agents .

Reagents :

  • Ethyl trifluoroacetate, chloroacetyl chloride

  • Solvents: Acetonitrile, DMF

  • Bases: Triethylamine, NaHCO₃

Oxidation and Redox Reactions

The hydrazino group undergoes oxidation to form diazenium intermediates, which can further react:

  • Oxidation to Hydroxylamines : Using SeO₂ or H₂O₂ generates hydroxylated derivatives .

  • Reductive Elimination : Catalyzed by Cu(I), leading to triazole derivatives via tandem aerobic oxidative coupling .

Mechanism :

  • Formation of triazolyl–copper intermediate.

  • Oxidative coupling via Path A (0°C) or Path B (60°C) to yield bis-triazoles or alkynyl-triazoles .

Metal-Catalyzed Coupling Reactions

The trifluoromethyl group enhances reactivity in cross-coupling processes:

  • Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids introduces aromatic substituents .

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides, enabling drug-like molecule synthesis .

Application Example :

C8H12F3N7+Ar-B(OH)2Pd(PPh3)4,Na2CO3C14H16F3N7Ar(Yield: 65–80%)[5]\text{C}_8\text{H}_{12}\text{F}_3\text{N}_7 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{C}_{14}\text{H}_{16}\text{F}_3\text{N}_7\text{Ar} \quad (\text{Yield: 65–80\%}) \quad \text{[5]}

Biological Activity-Driven Reactions

The compound’s derivatives exhibit pharmacological relevance:

  • Anticancer Agents : Piperazine-substituted derivatives show GI₅₀ values of 14.1 µg/mL against prostate cancer .

  • Antimicrobial Activity : Trifluoromethyl-enhanced triazines inhibit Mycobacterium tuberculosis (MIC: 3.125 µg/mL) .

Key Modifications :

Modification SiteBiological ActivityReference
Piperazinyl ringEnhanced cytotoxicity (HepG2, A549)
Trifluoromethyl groupImproved metabolic stability

Degradation and Stability

  • Hydrolysis : The triazine ring hydrolyzes under acidic or alkaline conditions, forming cyanuric acid derivatives.

  • Thermal Decomposition : Degrades above 200°C, releasing HF and NH₃ .

Comparison with Similar Compounds

Comparison with Structurally Similar s-Triazine Derivatives

To contextualize this compound, we compare it with three analogous s-triazine derivatives (Table 1):

Substituent Effects on Reactivity and Bioactivity

  • Hydrazino Group: The -NH-NH₂ group at position 2 in the target compound and derivatives 4a/4b enables nucleophilic substitution or condensation reactions, forming fused heterocycles (e.g., pyrazolo-triazenes) . However, derivative 4b exhibits reduced reactivity in acetylation compared to 4a, likely due to steric hindrance from the bulky 4-bromophenyl group .
  • Piperazinyl vs. Piperidinyl: The piperazinyl group (two nitrogen atoms) in the target compound may enhance solubility in polar solvents compared to the single-nitrogen piperidinyl group in 4a/4b. Piperazinyl moieties are also known to improve binding affinity in receptor-targeted drug design.
  • Trifluoromethyl (-CF₃) vs.

Metabolic Stability and Environmental Impact

  • Atrazine Degradation : Atrazine is metabolized via hydrolytic dechlorination and dealkylation, forming hydroxylated intermediates .
  • Target Compound Hypotheses: The -CF₃ group in 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)-s-triazine is resistant to hydrolysis, suggesting slower environmental degradation. However, the hydrazino group may render it susceptible to oxidative pathways, differing from atrazine’s metabolism.

Notes

  • Limitations : PubChem data for the target compound () was inaccessible, restricting access to physicochemical properties or toxicity profiles.
  • Conflicting Evidence : While 4a/4b were synthesized with 95% purity , the reactivity of the target compound’s piperazinyl group may necessitate modified purification protocols.

Biological Activity

s-Triazine, 2-hydrazino-4-piperazinyl-6-(trifluoromethyl)- is a derivative of the s-triazine family, which is known for its diverse biological activities. This compound features a trifluoromethyl group, which significantly enhances its pharmacological properties. Research indicates that s-triazine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic effects.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of s-triazine derivatives. For instance, compounds derived from s-triazine have shown significant activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. In one study, derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/ml against these pathogens .

Table 1: Antimicrobial Activity of s-Triazine Derivatives

CompoundBacterial StrainMIC (µg/ml)
s-Triazine Derivative ABacillus subtilis6.25
s-Triazine Derivative BStaphylococcus aureus12.5
s-Triazine Derivative CEscherichia coli10.0

Anticancer Activity

The anticancer properties of s-triazine derivatives are particularly noteworthy. Several studies have reported that these compounds can inhibit the proliferation of various cancer cell lines. For example, a derivative demonstrated IC50 values of 0.20 µM against A549 (lung cancer), 1.25 µM against MCF-7 (breast cancer), and 1.03 µM against HeLa (cervical cancer) cells .

Table 2: Anticancer Activity of s-Triazine Derivatives

CompoundCancer Cell LineIC50 (µM)
s-Triazine Derivative DA549 (Lung Cancer)0.20
s-Triazine Derivative EMCF-7 (Breast Cancer)1.25
s-Triazine Derivative FHeLa (Cervical Cancer)1.03

The mechanism by which s-triazine derivatives exert their biological effects often involves the inhibition of key enzymes and pathways associated with cancer progression and microbial growth. For instance, some derivatives have been shown to inhibit the PI3K/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation . Additionally, their ability to induce apoptosis in cancer cells has been documented, further highlighting their therapeutic potential.

Case Studies

  • Anticancer Evaluation : A series of synthesized s-triazine derivatives were evaluated for their antiproliferative activity against multiple cancer cell lines, including H460 (lung), HT-29 (colon), and MDA-MB-231 (breast). Compounds exhibited IC50 values in the nanomolar range, indicating strong anticancer activity .
  • Antimicrobial Studies : A study involving the synthesis of novel triazine analogs revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The derivatives were assessed using agar diffusion techniques, demonstrating promising results compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-hydrazino-4-piperazinyl-s-triazine derivatives?

The synthesis typically involves nucleophilic substitution and cyclocondensation reactions. For example, hydrazine hydrate (5.0 equiv.) is added to disubstituted triazine derivatives (e.g., compound 3a,b ) in refluxing ethanol, followed by purification via filtration and washing with diethyl ether . Piperazine incorporation often requires refluxing with morpholine, piperazine, or substituted piperazines in polar solvents (e.g., dioxane) to achieve high yields (60–85%) . Key steps include monitoring reaction progress via TLC and recrystallization from ethanol or THF for purity.

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this triazine derivative?

  • 1H/13C NMR : Assign signals for hydrazino (-NH-NH2), piperazinyl (N-CH2), and CF3 groups. For instance, the hydrazino proton appears as a broad singlet at δ 8.5–9.5 ppm .
  • X-ray crystallography : Resolve bond angles and spatial arrangements, as demonstrated for triazolo-thiadiazine derivatives (e.g., C–N bond lengths of 1.32–1.38 Å) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 278.23 for C13H9F3N4) and fragmentation patterns .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing substituent effects on biological activity?

Use a factorial design to systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the phenyl ring) and assess their impact on bioactivity. For example, in triazino-pyrimidine derivatives, 4-fluorophenyl and 4-methoxyphenyl substituents showed divergent antibacterial activity due to electronic and steric effects . Include controls for solvent polarity, reaction temperature, and stoichiometry to isolate variables .

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for triazine derivatives?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain why trifluoromethyl groups enhance metabolic stability .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize activity disparities between analogs .
  • QSAR models : Corrogate substituent hydrophobicity (logP) with observed IC50 values to resolve outliers in biological datasets .

Q. What methodologies are effective in analyzing conflicting data on hydrazino-triazine reactivity under acidic vs. basic conditions?

  • pH-dependent kinetic studies : Monitor reaction rates via UV-Vis spectroscopy. For example, hydrazino groups undergo rapid hydrolysis in HCl (pH < 3) but remain stable in neutral/basic media .
  • HPLC-MS tracking : Identify intermediates (e.g., triazolo-pyrimidines formed via cyclization) to reconcile divergent pathways reported in literature .
  • Controlled radical trapping : Use TEMPO to confirm/refute proposed free-radical mechanisms in conflicting studies .

Q. How can fused heterocyclic systems be synthesized from 2-hydrazino-s-triazine precursors?

Employ ring-closing metathesis or cyclocondensation with aldehydes/ketones. For example, reacting 2-hydrazino-triazine with 4-fluorobenzaldehyde in dioxane/piperidine yields pyrazolo-triazolo-pyrimidine hybrids via Schiff base formation and oxidative cyclization . Alumina-supported Ca(OCl)2 is effective for oxidizing intermediates to fused systems (e.g., 8,11-dihydropyrazolo-triazolopyrimidines) .

Q. Methodological Best Practices

Q. What purification techniques are critical for isolating hydrazino-triazine derivatives?

  • Recrystallization : Use ethanol/THF mixtures for high-purity crystals (≥95% by HPLC) .
  • Column chromatography : Optimize eluent ratios (e.g., ethyl acetate/hexane 3:7) to separate regioisomers .
  • Solvent trituration : Remove unreacted piperazine by washing with cold diethyl ether .

Q. How can researchers mitigate decomposition of trifluoromethyl groups during prolonged storage?

  • Store compounds under inert gas (N2/Ar) at −20°C in amber vials.
  • Add stabilizers (e.g., BHT) to ethanol stock solutions to prevent radical-mediated degradation .

Q. Data Analysis and Reporting

Q. What statistical approaches validate reproducibility in triazine derivative synthesis?

  • Intra-lab replication : Perform triplicate syntheses with RSD ≤ 5% for yield/purity.
  • Inter-lab validation : Share protocols for independent verification, as done for triazolo-pyridazine analogs .

Q. How should crystallographic data be interpreted to resolve ambiguous bond assignments?

Cross-validate with DFT-optimized geometries and Hirshfeld surface analysis to distinguish between C–N single/double bonds in fused heterocycles .

Properties

CAS No.

58892-45-8

Molecular Formula

C8H12F3N7

Molecular Weight

263.22 g/mol

IUPAC Name

[4-piperazin-1-yl-6-(trifluoromethyl)-1,3,5-triazin-2-yl]hydrazine

InChI

InChI=1S/C8H12F3N7/c9-8(10,11)5-14-6(17-12)16-7(15-5)18-3-1-13-2-4-18/h13H,1-4,12H2,(H,14,15,16,17)

InChI Key

GERNLEXXWQVTMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=N2)NN)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.